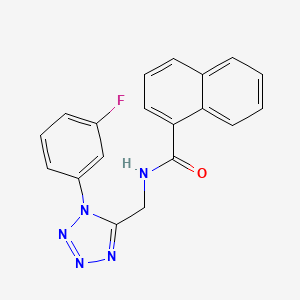

N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-1-naphthamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

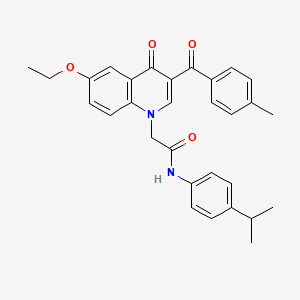

“N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-1-naphthamide” is a complex organic compound. It contains a naphthamide group, a tetrazol group, and a fluorophenyl group. These groups are common in many pharmaceuticals and synthetic compounds, suggesting that this compound may have interesting chemical properties or potential uses .

Molecular Structure Analysis

The molecular structure of “N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-1-naphthamide” would likely be determined using techniques like X-ray diffraction, NMR spectroscopy, and mass spectrometry . These techniques can provide detailed information about the arrangement of atoms in the molecule and the types of bonds present .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-1-naphthamide” would be determined using various analytical techniques. These might include determining its melting point, solubility, and spectroscopic properties .Applications De Recherche Scientifique

Alzheimer Disease Research

Research on compounds structurally related to N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-1-naphthamide, such as derivatives used in positron emission tomography (PET) imaging, has been significant in Alzheimer's disease. For instance, fluorinated derivatives have been employed to identify and quantify neurofibrillary tangles and beta-amyloid plaques in the brains of living patients with Alzheimer's disease, aiding in diagnostic assessment and monitoring treatment responses (Shoghi-Jadid et al., 2002).

Anti-inflammatory and Analgesic Research

Studies on naphthalene derivatives have also shown potential in developing new anti-inflammatory and analgesic drugs. For example, methoxytetrahydropyrans, a series of selective and orally potent 5-lipoxygenase inhibitors, have been explored for their therapeutic efficacy in treating inflammatory conditions (Crawley et al., 1992).

Cancer Research

Furthermore, benzimidazole-based Schiff base copper(II) complexes have been synthesized and evaluated for their DNA binding, cellular DNA lesion, and cytotoxicity against various cancer cell lines, showcasing the potential for anticancer applications (Paul et al., 2015).

Photochemical Studies

Photoinduced reactions of tetrazole-quinone, which might be analogous in reactivity to N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-1-naphthamide, have been explored, indicating the compound's utility in synthesizing pyrazole-fused quinones via light-induced 1,3-dipolar cycloadditions. Such studies contribute to green chemistry by offering efficient methods for synthesizing complex molecules (He et al., 2021).

Fluorescence Quenching Studies

Investigations into the interaction between fluorophores and proteins have utilized similar naphthalene derivatives to study the fluorescence quenching mechanisms. This research is pivotal for understanding the interactions at the molecular level, which could have implications in drug development and diagnostic applications (Jayabharathi et al., 2013).

Mécanisme D'action

Mode of Action

The mode of action of this compound is not fully understood. It is likely that it interacts with its targets in a manner similar to other structurally related compounds. This could involve binding to the target, causing a conformational change, and altering the target’s activity . The exact nature of these interactions and the resulting changes are subjects of ongoing research.

Biochemical Pathways

The compound may affect various biochemical pathways, depending on its targets. For instance, if it targets enzymes involved in metabolic pathways, it could alter the metabolism of certain substances in the body. If it targets receptors, it could influence signaling pathways . The downstream effects of these alterations would depend on the specific pathways affected .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound are crucial for understanding its bioavailability. These properties determine how the compound is absorbed into the body, distributed to various tissues, metabolized into different forms, and eventually excreted

Result of Action

The molecular and cellular effects of the compound’s action would depend on its targets and mode of action. For example, if the compound inhibits an enzyme, the result could be a decrease in the production of certain substances. If it activates a receptor, it could trigger a cascade of intracellular events . The exact effects are yet to be determined.

Action Environment

Environmental factors can significantly influence the compound’s action, efficacy, and stability. These factors could include pH, temperature, presence of other substances, and more . Understanding these influences can help optimize the use of the compound and predict its behavior under different conditions.

Safety and Hazards

Orientations Futures

The future directions for research on “N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-1-naphthamide” could include exploring its potential uses, optimizing its synthesis, and investigating its mechanism of action . This could lead to new insights and applications in fields like medicine, materials science, or chemical synthesis .

Propriétés

IUPAC Name |

N-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]naphthalene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14FN5O/c20-14-7-4-8-15(11-14)25-18(22-23-24-25)12-21-19(26)17-10-3-6-13-5-1-2-9-16(13)17/h1-11H,12H2,(H,21,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCTLAHKDGQZUBG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(=O)NCC3=NN=NN3C4=CC(=CC=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14FN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-1-naphthamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-ethyl 7-methyl-2-((1-methyl-1H-pyrazol-4-yl)methylene)-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2931469.png)

![Ethyl 3-(4-chlorophenyl)-4-oxo-5-(2-phenylacetamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2931472.png)

![(7As)-spiro[5,6,7,7a-tetrahydro-1H-pyrrolo[1,2-c][1,3]oxazole-3,3'-oxetane]](/img/structure/B2931473.png)

![1-[4-(2-Phenoxyethyl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2931477.png)

![(Z)-3,4-dimethoxy-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2931478.png)

![2-Thia-7-azaspiro[3.5]nonane 2,2-dioxide hydrochloride](/img/structure/B2931483.png)

![3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one](/img/structure/B2931485.png)